Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate
CAS No.: 2304631-36-3
Cat. No.: VC11657102
Molecular Formula: C17H23BO4
Molecular Weight: 302.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2304631-36-3 |
|---|---|
| Molecular Formula | C17H23BO4 |
| Molecular Weight | 302.2 g/mol |
| IUPAC Name | methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate |
| Standard InChI | InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)12-8-6-11-7-9-13(14(11)10-12)15(19)20-5/h6,8,10,13H,7,9H2,1-5H3 |
| Standard InChI Key | YVNGLEYAQHZCKP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3C(=O)OC)C=C2 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3C(=O)OC)C=C2 |
Introduction
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate is a boronic acid derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis. This compound is utilized in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to facilitate the formation of carbon-carbon bonds between aryl or vinyl groups.
Synthesis and Applications
The synthesis of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate typically involves the reaction of 6-bromo-2,3-dihydro-1H-indene-1-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst. This compound is valuable in organic synthesis due to its participation in cross-coupling reactions, which are essential for forming complex molecules in pharmaceutical and material science applications.
Research Findings
Research on boronic acid derivatives like Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indene-1-carboxylate highlights their versatility in synthesizing biologically active compounds and advanced materials. These compounds are crucial intermediates in the synthesis of complex organic molecules, facilitating the creation of diverse chemical structures through cross-coupling reactions.
Safety and Handling
Handling boronic acid derivatives requires caution due to potential skin and eye irritation. It is essential to follow proper safety protocols, including wearing protective gear and working in a well-ventilated area. The compound should be stored in a sealed container at room temperature or below, away from moisture.
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